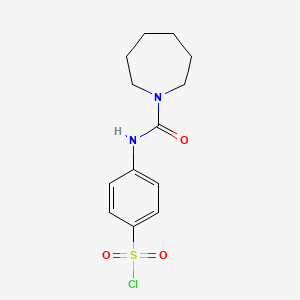
4-(Azepane-1-carboxamido)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azepane-1-carboxamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C13H17ClN2O3S and a molecular weight of 316.80 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 4-(Azepane-1-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of azepane-1-carboxamide with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(Azepane-1-carboxamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane . Major products formed from these reactions depend on the specific nucleophile or electrophile used.
Scientific Research Applications
4-(Azepane-1-carboxamido)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azepane-1-carboxamido)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites on target molecules . This reactivity is utilized in the modification of biological molecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar compounds to 4-(Azepane-1-carboxamido)benzene-1-sulfonyl chloride include other sulfonyl chlorides such as:
Benzenesulfonyl chloride: A simpler sulfonyl chloride used in similar reactions.
Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride commonly used in organic synthesis.
The uniqueness of this compound lies in its azepane-1-carboxamido group, which provides additional functionality and reactivity compared to simpler sulfonyl chlorides .
Properties
CAS No. |
728864-68-4 |
|---|---|
Molecular Formula |
C13H17ClN2O3S |
Molecular Weight |
316.80 g/mol |
IUPAC Name |
4-(azepane-1-carbonylamino)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H17ClN2O3S/c14-20(18,19)12-7-5-11(6-8-12)15-13(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-10H2,(H,15,17) |
InChI Key |
NKBQJKXTJMORPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


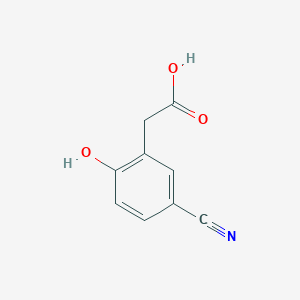
![3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13005814.png)
![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B13005818.png)
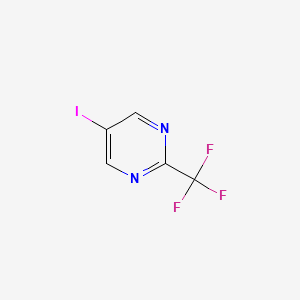
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13005824.png)

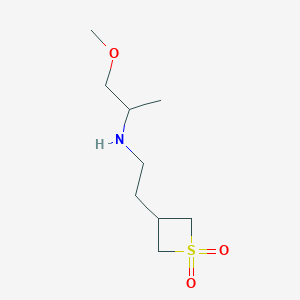

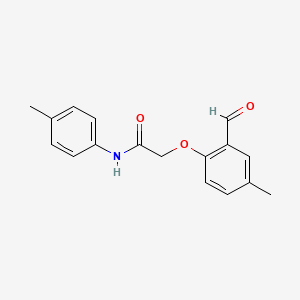
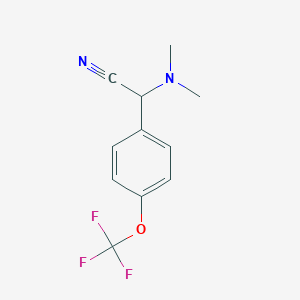
![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
![2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran](/img/structure/B13005881.png)
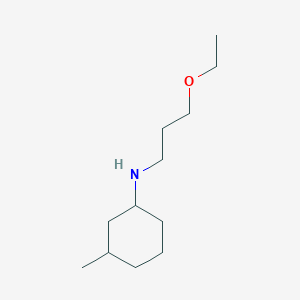
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13005888.png)
